molecular formula C20H23N3O B2877647 2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380193-44-0

2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2877647
CAS No.: 2380193-44-0
M. Wt: 321.424
InChI Key: IPSOCKBUTMATEI-UHFFFAOYSA-N
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Description

2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the piperidine ring and the benzodiazole core. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine to form 1-[(4-methoxyphenyl)methyl]piperidine. This intermediate is then reacted with 2-aminobenzonitrile under specific conditions to form the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole
  • 2-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole

Uniqueness

2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-24-17-10-8-15(9-11-17)13-23-12-4-5-16(14-23)20-21-18-6-2-3-7-19(18)22-20/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSOCKBUTMATEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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